

Discovery and history of croconic acid and its salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Croconic acid disodium salt

Cat. No.: B075970

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Croconic Acid and Its Salts

Introduction

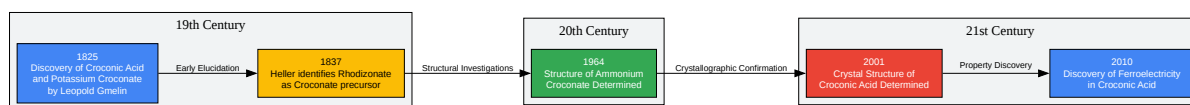
Croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione), a fascinating oxocarbon, has a rich history dating back to the early 19th century.^{[1][2]} Initially isolated from a byproduct of potassium manufacturing, its unique properties, including its acidity, aromatic dianion, and ferroelectricity in the solid state, have continued to attract scientific interest.^{[1][3]} This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of croconic acid and its salts, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of croconic acid began in 1825 when Leopold Gmelin first discovered it along with its potassium salt, potassium croconate dihydrate.^{[1][2]} He named the compound after the Greek word "krokos," meaning "crocus" or "egg yolk," due to the characteristic yellow color of the acid and its salts.^{[1][2]} This discovery was a significant event in early organic chemistry, representing one of the first preparations of an organic compound from inorganic starting materials, predating Wöhler's famous synthesis of urea by three years.^[2]

The initial source of these compounds was a black, explosive byproduct from the industrial production of potassium, which involved the reaction of carbon with potassium hydroxide.^[4] A few years later, in 1837, Heller identified rhodizonate as the precursor to the croconate ion in

this reaction mixture.[2] The elucidation of the structure of croconic acid and its salts, however, took much longer. The crystal structure of ammonium croconate was determined in 1964, and the structure of croconic acid itself was only definitively established through X-ray crystallography in 2001, 175 years after its discovery.[1][5] A significant breakthrough in understanding its physical properties came in 2010 with the discovery that crystalline croconic acid exhibits ferroelectricity at room temperature, with the highest spontaneous polarization among low-molecular-weight organic compounds.[3][6]



[Click to download full resolution via product page](#)

Figure 1: Key milestones in the history of croconic acid.

Chemical and Physical Properties

Croconic acid is a yellow crystalline solid that is soluble in water and ethanol and sensitive to light.[1] It has a cyclopentene backbone with two hydroxyl groups adjacent to a double bond and three ketone groups.[1] The compound is a relatively strong diprotic acid, readily losing protons from its two hydroxyl groups. The resulting anions, hydrogencroconate (HC_5O_5^-) and croconate ($\text{C}_5\text{O}_5^{2-}$), are stable.[1] The croconate dianion is particularly stable due to its aromaticity, with the negative charges and double bonds delocalized over the five-membered ring.[1]

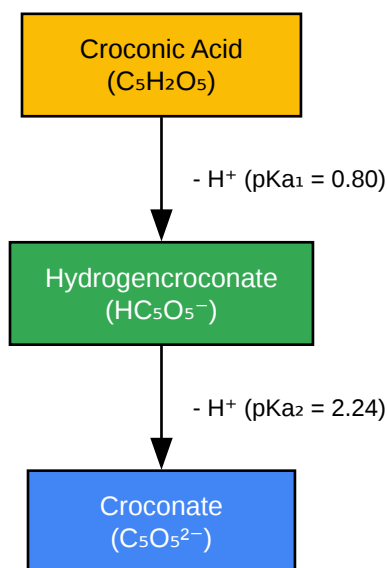
Quantitative Data

The key physical and chemical properties of croconic acid are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₅ H ₂ O ₅	[1][7]
Molar Mass	142.07 g/mol	[1][7]
Appearance	Yellow crystalline solid	[1][8]
Melting Point	> 300 °C (decomposes)	[1][9]
Acidity (pK _{a1})	0.80 ± 0.08	[1]
Acidity (pK _{a2})	2.24 ± 0.01	[1]
CAS Number	488-86-8	[7][10]

Structure and Aromaticity

In the solid state, croconic acid molecules are organized into pleated strips held together by hydrogen bonds.[1] The croconate dianion is planar and aromatic, with the π -electrons delocalized across the ring.[1] This aromatic character contributes to its stability.



[Click to download full resolution via product page](#)

Figure 2: Dissociation of croconic acid.

Experimental Protocols

Synthesis of Croconic Acid from Rhodizonate

A common laboratory-scale synthesis of croconic acid involves the ring contraction of rhodizonate.^[2] This method is often preferred over the historical synthesis from carbon monoxide and potassium metal due to its convenience.^[2]

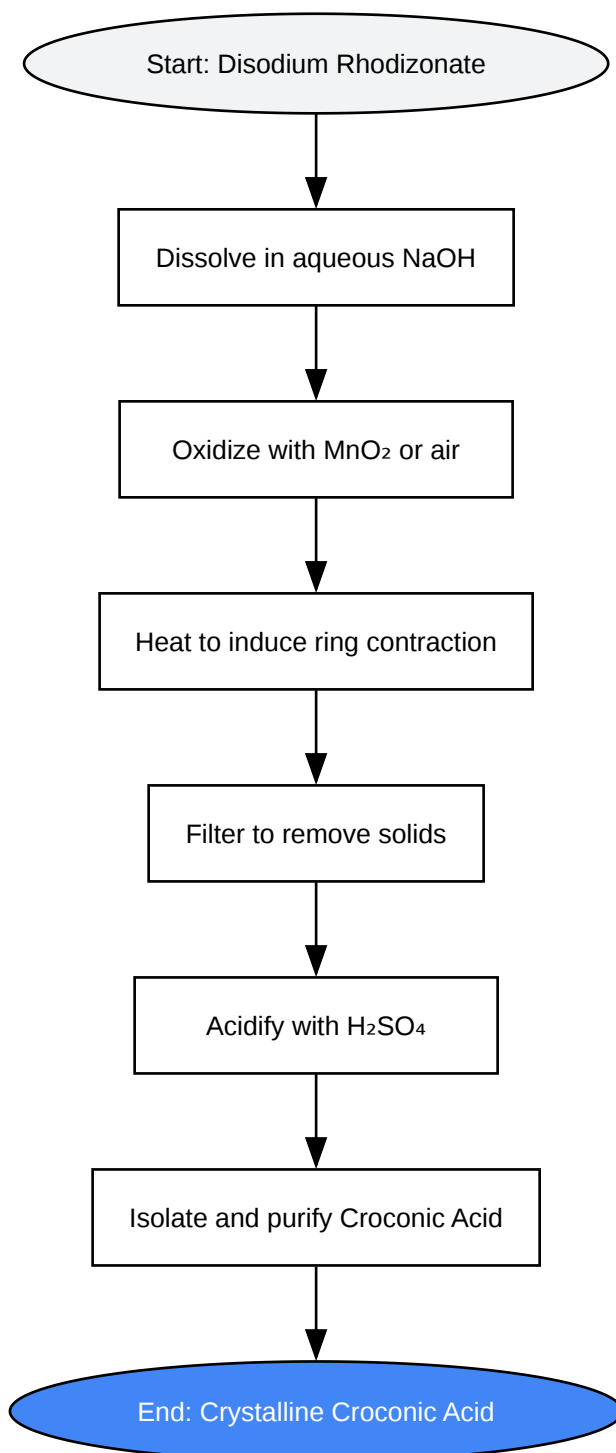
Materials:

- Disodium rhodizonate
- Manganese dioxide (MnO_2) or air
- Sodium hydroxide (NaOH)
- Sulfuric acid (H_2SO_4)
- Deionized water
- Filter paper
- Beakers and flasks
- Heating and stirring apparatus

Procedure:

- **Preparation of the Rhodizonate Solution:** Dissolve a known quantity of disodium rhodizonate in an aqueous solution of sodium hydroxide.
- **Oxidation:** While stirring vigorously, slowly add manganese dioxide to the rhodizonate solution. Alternatively, bubble air through the alkaline solution. The reaction mixture will typically change color as the oxidation proceeds.
- **Heating:** Gently heat the mixture to facilitate the ring contraction. The optimal temperature and reaction time may need to be optimized based on the scale of the reaction.
- **Filtration:** After the reaction is complete, cool the mixture and filter it to remove any solid manganese dioxide and other insoluble byproducts.

- Acidification: Carefully add sulfuric acid to the filtrate to precipitate the croconic acid. The yellow crystalline product should form upon acidification.
- Isolation and Purification: Collect the croconic acid crystals by filtration, wash them with cold deionized water to remove any remaining salts, and then dry them under vacuum. Recrystallization from hot water can be performed for further purification.[5]



[Click to download full resolution via product page](#)

Figure 3: Workflow for the synthesis of croconic acid.

Synthesis of Potassium Croconate

Potassium croconate can be synthesized by the reaction of dipotassium croconate with malononitrile.[4]

Materials:

- Dipotassium croconate
- Malononitrile
- Deionized water
- Beakers
- Heating and stirring apparatus
- Filter apparatus

Procedure:

- Reaction Mixture: In a beaker, create a mixture of dipotassium croconate and malononitrile in deionized water.[4]
- Heating: Heat the mixture to 85-90 °C for approximately one hour with stirring.[4]
- Crystallization: The product will crystallize from the deep-violet solution upon cooling. To improve the yield, the reaction mixture can be concentrated by evaporation before cooling.[4]
- Isolation: Isolate the product by trituration of the solid with methanol. The yield is reported to be around 97%.[4]
- Recrystallization: Recrystallize the product from hot water to obtain deep-blue, metallic needles of the dihydrate form.[4]

Salts and Derivatives of Croconic Acid

Croconic acid forms a variety of salts with alkali metals, alkaline earth metals, and transition metals.[1] The lithium, sodium, and potassium salts typically crystallize as dihydrates from water.[1] Salts of ammonium, rubidium, and cesium crystallize in their anhydrous forms.[1] Croconic acid also forms coordination compounds with divalent transition metals such as copper, iron, zinc, nickel, manganese, and cobalt.[1]

Furthermore, derivatives of croconic acid, such as "croconate violet" and "croconate blue," can be synthesized by reacting croconic acid or its salts with malononitrile under different conditions.[4][11] These derivatives are of interest for their intense colors and potential applications as dyes and in materials science.[11]

Applications and Future Perspectives

The unique electronic and structural properties of croconic acid and its derivatives have led to their investigation in various fields. The ferroelectric nature of crystalline croconic acid makes it a candidate for applications in organic electronics.[3][8] Its ability to form stable complexes with metal ions is relevant for catalysis and materials science.[8] Croconic acid derivatives are also explored for their use as near-infrared dyes and in organic solar cells.[3][12] The biocompatibility of these compounds opens up possibilities in the biomedical field, including theranostics and sensing.[13][14]

Conclusion

From its serendipitous discovery in the early 19th century to its modern-day investigation for advanced material applications, croconic acid has remained a compound of significant scientific interest. Its rich history, coupled with its unique chemical and physical properties, ensures that croconic acid and its derivatives will continue to be a fertile ground for research and development in chemistry, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Croconic acid - Wikipedia [en.wikipedia.org]
- 2. iranarze.ir [iranarze.ir]
- 3. Discovery of Ferroelectricity of Croconic Acid, a Low-molecular-weight Organic Compound, at Room Temperature [aist.go.jp]
- 4. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, "Croconate Violet" and "Croconate Blue" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization from hydrochloric acid affords the solid-state structure of croconic acid (175 years after its discovery) and a novel hydrogen-bonded network - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Croconic Acid | C₅H₂O₅ | CID 546874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbino.com [nbino.com]
- 9. Croconic acid 97 14379-00-1 [sigmaaldrich.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Croconate violet - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of croconic acid and its salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075970#discovery-and-history-of-croconic-acid-and-its-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com